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ZSET-845

Cat. No.: B1663202
CAS No.: 324077-62-5
M. Wt: 314.4 g/mol
InChI Key: AGKKYNURMHHCFP-UHFFFAOYSA-N
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Description

Overview of Cholinergic System Modulation in Cognitive Processes

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (B1216132) (ACh), plays a fundamental role in various cognitive processes, including working memory, attention, episodic memory, and spatial memory function. wikipedia.orgwikipedia.orgmims.commims.com Cholinergic neurons extensively innervate key brain regions such as the hippocampus and cortex, which are crucial for memory formation and information processing. wikipedia.orgwikidata.org Dysfunction or degeneration of the central cholinergic neurons is a hallmark in several cognitive disorders, notably Alzheimer's disease (AD), where the impairment of hippocampus-dependent learning is a prominent symptom. wikipedia.orgmims.commims.comwikidata.org Consequently, strategies aimed at enhancing cholinergic activity are considered vital for improving cognitive functions. wikidata.org The influence of cholinergic modulation on cognitive processes is increasingly understood to operate through its effects on stimulus processing mechanisms, impacting neural responses and the signal-to-noise ratio in the brain. mims.com

Contextualization of Azaindolizinone Derivatives in Modern Neuropharmacology

Azaindolizinone derivatives represent a class of chemical compounds that have garnered attention in modern neuropharmacology for their potential therapeutic applications. These compounds often exhibit diverse pharmacological properties, with some demonstrating neuroprotective or cognitive-enhancing effects. ZSET-845 is a notable member of this chemical class, distinguished by its unique mechanism of action. Unlike traditional acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine, this compound has been shown to induce an increase in choline (B1196258) acetyltransferase (ChAT) activity in the hippocampus. alfa-chemistry.comontosight.ainih.govprobes-drugs.org Choline acetyltransferase is the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. wikipedia.orgwikipedia.org This direct enhancement of acetylcholine synthesis capacity suggests a distinct approach to bolstering cholinergic neurotransmission, offering a potentially advantageous profile in cognitive enhancement strategies. Another related azaindolizinone derivative, ZSET1446 (also known as ST-101), has also been investigated as a cognitive enhancer, further highlighting the relevance of this chemical class in neuropharmacological research. fishersci.canih.govfishersci.co.uk

Introduction to this compound as a Novel Cognitive Enhancer

This compound, chemically identified as 3,3-dibenzylimidazo[1,2-a]pyridin-2-(3H)-one, has been introduced as a newly synthesized cognitive enhancer. alfa-chemistry.comontosight.ai Preclinical research has demonstrated its ameliorative effects on scopolamine-induced cognitive deficits in rat models, which are widely used to mimic cholinergic hypofunction and associated memory impairments. alfa-chemistry.comontosight.ainih.govprobes-drugs.org Studies utilizing tasks such as passive avoidance and radial-arm maze learning have provided compelling evidence of this compound's efficacy. Notably, this compound has exhibited a more pronounced ameliorative effect compared to established cognitive enhancers like donepezil (B133215) and tacrine (B349632) in these experimental paradigms. alfa-chemistry.comontosight.ainih.govprobes-drugs.org This superior performance, coupled with its mechanism of increasing choline acetyltransferase activity, positions this compound as a promising compound for further investigation into cognitive enhancement.

Detailed Research Findings

Research findings on this compound have primarily focused on its ability to counteract scopolamine-induced cognitive impairments in rats and its impact on cholinergic enzyme activity. The comparative efficacy of this compound against donepezil and tacrine in preclinical models is summarized in the tables below.

Table 1: Comparative Ameliorative Effects on Scopolamine-Induced Deficits in Passive Avoidance Task in Rats

CompoundDose (mg/kg)Ameliorative Effect Relative to ControlCitation
This compound0.01Greater alfa-chemistry.comontosight.ainih.govprobes-drugs.org
Donepezil0.1Less than this compound alfa-chemistry.comontosight.ainih.govprobes-drugs.org
Tacrine1Less than this compound alfa-chemistry.comontosight.ainih.govprobes-drugs.org

Table 2: Comparative Ameliorative Effects on Scopolamine-Induced Deficits in Radial-Arm Maze Task in Rats

CompoundDose (mg/kg)Ameliorative Effect Relative to ControlCitation
This compound0.1Greater alfa-chemistry.comontosight.ainih.govprobes-drugs.org
Donepezil10Less than this compound alfa-chemistry.comontosight.ainih.govprobes-drugs.org
Tacrine10Less than this compound alfa-chemistry.comontosight.ainih.govprobes-drugs.org

Beyond its behavioral effects, this compound's mechanism of action involves a notable increase in choline acetyltransferase (ChAT) activity within the hippocampus. alfa-chemistry.comontosight.ainih.govprobes-drugs.org This finding is significant as ChAT is directly responsible for the synthesis of acetylcholine, suggesting that this compound's cognitive-enhancing properties are linked to an upregulation of acetylcholine production rather than solely inhibiting its degradation. This mechanism differentiates this compound from commonly used acetylcholinesterase inhibitors and highlights a novel approach to cholinergic system modulation for cognitive improvement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O B1663202 ZSET-845 CAS No. 324077-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dibenzylimidazo[1,2-a]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c24-20-21(15-17-9-3-1-4-10-17,16-18-11-5-2-6-12-18)23-14-8-7-13-19(23)22-20/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKKYNURMHHCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)N=C3N2C=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433235
Record name Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324077-62-5
Record name Imidazo[1,2-a]pyridin-2(3H)-one, 3,3-bis(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Structural Elucidation of Zset 845

Historical Development of Azaindolizinone Core Synthesis Relevant to ZSET-845

The synthesis of indolizine and its aza-analogs has a rich history, with foundational methods paving the way for the creation of complex derivatives. Early approaches often relied on classic organic reactions. The Tschichibabin reaction, for instance, provided a fundamental method for constructing the indolizine skeleton and has been adapted for azaindolizinone synthesis. Another cornerstone is the 1,3-dipolar cycloaddition reaction, which has been extensively used to form the bicyclic core. ijettjournal.org

Over the decades, research has focused on improving the efficiency, yield, and substrate scope of these reactions. The use of metal catalysts, such as palladium, gold, silver, and copper, marked a significant advancement, allowing for milder reaction conditions and greater functional group tolerance. ijettjournal.org These earlier methods, while groundbreaking, often required harsh conditions or multiple steps, limiting their broad applicability.

Current Synthetic Methodologies for this compound and its Analogues

Modern synthetic strategies for azaindolizinone derivatives have increasingly focused on efficiency and sustainability. One-pot reactions and microwave-assisted synthesis have gained prominence for their ability to reduce reaction times and improve yields. ijettjournal.org

Recent advancements include the development of radical-induced synthetic approaches, which offer unique advantages such as high atom economy and the efficient construction of carbon-carbon or carbon-heteroatom bonds. researchgate.netrsc.org Domino reactions, where a series of bond-forming events occur in a single step, have also been effectively employed. For example, a transition-metal-free domino Michael/SN2/aromatization annulation has been developed to produce functionalized indolizines in excellent yields. researchgate.net

A practical and efficient contemporary method for the synthesis of certain indolizine derivatives involves the reaction of an indolizine with an aryl diazonium salt, which can proceed rapidly at room temperature. nih.gov The general applicability of these methods allows for the creation of a diverse library of azaindolizinone analogues by varying the starting materials.

Table 1: Comparison of Synthetic Methodologies for Azaindolizinone Core

Methodology Key Features Typical Conditions Advantages
Tschichibabin Reaction Cyclization of pyridinium ylides High temperatures Foundational method
1,3-Dipolar Cycloaddition Reaction of a pyridinium ylid with a dipolarophile Varies, can be thermal or photochemical Good control over stereochemistry
Metal-Catalyzed Cyclization Use of Pd, Au, Ag, Cu catalysts Often milder conditions High efficiency and functional group tolerance ijettjournal.org
Microwave-Assisted Synthesis Use of microwave irradiation Elevated temperature and pressure Reduced reaction times, enhanced yields ijettjournal.org
Radical Cyclization Generation and cyclization of radical intermediates Radical initiator, light or heat High atom- and step-economy rsc.org

Advances in Structural Characterization Techniques for this compound Derivatives

The definitive identification and structural elucidation of novel azaindolizinone derivatives rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the precise structure of organic molecules. mdpi.com For azaindolizinone derivatives, ¹H-NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton. Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing the connectivity between different parts of the molecule, confirming the final structure. High-resolution magic angle spinning (HR-MAS) NMR is an emerging technique that can be used to obtain metabolic profiles directly from biological samples without an extraction step. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound with high accuracy. mdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a newly synthesized azaindolizinone derivative. Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure.

The combination of NMR and MS provides complementary information, leading to a comprehensive and unambiguous structural assignment of azaindolizinone derivatives. mdpi.com

Table 2: Spectroscopic Data for a Representative Azaindolizinone Derivative

Technique Observation Interpretation
¹H-NMR Chemical shifts (δ) in the aromatic region (e.g., 6.5-8.5 ppm) Presence of the heterocyclic aromatic core
Coupling constants (J) between adjacent protons Information on the substitution pattern
¹³C-NMR Number of distinct signals Total number of unique carbon atoms
Chemical shifts (δ) Indicates the type of carbon (e.g., C=O, aromatic C-H)
HRMS Exact mass measurement (e.g., m/z) Confirmation of the elemental composition

Molecular and Cellular Mechanism of Action of Zset 845

Direct Modulation of Choline (B1196258) Acetyltransferase (ChAT) Activity by ZSET-845

This compound functions as a cognitive enhancer, and its ameliorative effects are linked to an increase in choline acetyltransferase (ChAT) activity in the hippocampus in rats. mitoproteome.org This direct modulation of ChAT activity is a cornerstone of its proposed mechanism. mitoproteome.org

In in vitro studies, this compound has been shown to enhance choline acetyltransferase (ChAT) activity in NB-1 cells. spandidos-publications.comresearchgate.net While the precise quantitative details of this enhancement (e.g., fold increase, specific activity values) were not provided in the readily available research findings, the qualitative evidence consistently points to a direct stimulatory effect on ChAT.

Crucially, this compound demonstrates no inhibitory action on acetylcholinesterase (AChE) activity. spandidos-publications.comresearchgate.net This characteristic differentiates this compound from many other cognitive enhancers that operate by inhibiting AChE, thereby preventing the breakdown of acetylcholine (B1216132). The lack of AChE inhibition suggests that this compound's mechanism of increasing cholinergic neurotransmission is solely through the enhancement of acetylcholine synthesis via ChAT.

Downstream Signaling Cascades Influenced by this compound

Detailed information on the direct downstream signaling cascades specifically influenced by this compound is not extensively documented in the current literature. While general downstream signaling pathways related to various cellular processes exist, specific pathways directly activated or modulated by this compound following its enhancement of ChAT activity have not been explicitly elucidated in the provided research.

In Vitro Pharmacological Characterization of Zset 845

Cell-Based Assays for ZSET-845 Efficacy and Potency

The efficacy and potency of this compound have been evaluated using cell-based assay systems. A key finding from these studies is the compound's ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (B1216132). medchemexpress.combioworld.com An increase in ChAT activity is considered a valuable therapeutic strategy for cognitive disorders. portico.org

Furthermore, this compound has been identified as an agonist for AMPA/kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors. medchemexpress.com In vitro assays have determined its half-maximal effective concentration (EC50), a measure of its potency.

Assay TargetEffectPotency (EC50)
AMPA/Kainate ReceptorAgonist44.8 µM
Choline Acetyltransferase (ChAT)Activity EnhancerData not specified

This table presents the known in vitro efficacy and potency data for this compound.

Receptor Binding Affinity and Selectivity Studies for this compound

Information regarding the specific receptor binding affinity and a broad selectivity profile of this compound is not extensively detailed in the available literature. While its activity as an AMPA/kainate receptor agonist has been established, comprehensive studies detailing its binding affinity (Ki) or its selectivity against a wider panel of receptors and enzymes are not publicly available at this time. Such studies are crucial for a complete understanding of a compound's pharmacological profile and for predicting its potential off-target effects.

Functional Assays for this compound-Mediated Cellular Responses

Functional assays have provided insights into the cellular consequences of this compound activity. The enhancement of choline acetyltransferase activity suggests that this compound can increase the cellular production of acetylcholine, a key neurotransmitter in memory and learning. medchemexpress.commedchemexpress.com

Additionally, its agonistic activity at AMPA/kainate receptors indicates that this compound can directly modulate excitatory synaptic transmission. medchemexpress.com Activation of these receptors leads to the influx of cations into the neuron, causing depolarization and initiating downstream signaling cascades that are fundamental for synaptic plasticity.

Patents related to this compound also suggest a potential role in the modulation of amyloid-beta (Aβ) peptide production. google.com This implies that this compound may influence the processing of amyloid precursor protein (APP), a key pathological hallmark in Alzheimer's disease. However, detailed functional assay data quantifying this effect on Aβ production in cellular models are not specified in the currently available resources.

Preclinical Efficacy of Zset 845 in Animal Models of Cognitive Impairment

Amelioration of Scopolamine-Induced Cognitive Deficits by ZSET-845 in Rodents

This compound has shown notable ameliorative effects on cognitive deficits induced by scopolamine (B1681570) in rats, a common pharmacological model for cholinergic dysfunction and memory impairment wikipedia.orgfishersci.nlontosight.ainih.govuni.lu. Comparative studies have indicated that this compound exhibits a more potent ameliorative effect than established cognitive enhancers such as donepezil (B133215) and tacrine (B349632) in both passive avoidance and radial-arm maze tasks wikipedia.orgontosight.ainih.govuni.lu.

Performance Improvement in Passive Avoidance Tasks

In the passive avoidance task, scopolamine (2 mg/kg) significantly reduced the step-through latency measured 24 hours after the acquisition trial, indicating impaired memory wikipedia.org. Treatment with this compound significantly prolonged this latency at doses of 0.01, 0.1, and 1 mg/kg, thereby ameliorating the scopolamine-induced performance impairment wikipedia.org. Specifically, this compound at a dose of 0.01 mg/kg demonstrated a superior ameliorative effect compared to donepezil (0.1 mg/kg) or tacrine (1 mg/kg) wikipedia.orgontosight.ainih.govuni.lu. The potency of this compound was observed to be 10 times greater than that of donepezil and 100 times greater than tacrine in this task wikipedia.org.

Table 1: Comparative Efficacy of this compound in Scopolamine-Induced Passive Avoidance Deficits

CompoundDose (mg/kg)Effect on Scopolamine-Induced Deficit (Passive Avoidance)Relative Potency (vs. Donepezil/Tacrine) wikipedia.org
This compound0.01Significant amelioration10x greater than Donepezil (0.1 mg/kg)
0.1Significant amelioration100x greater than Tacrine (1 mg/kg)
1Significant amelioration
Donepezil0.1Amelioration
Tacrine1Amelioration

Enhancement of Performance in Radial-Arm Maze Learning

In the radial-arm maze task, scopolamine (0.5 mg/kg) significantly decreased the number of initial correct responses, reflecting impaired spatial learning and memory. Oral administration of this compound at 0.1 mg/kg significantly increased the number of initial correct responses, demonstrating an enhancement of performance wikipedia.org. This effect was superior to that observed with donepezil (10 mg/kg) or tacrine (10 mg/kg) wikipedia.orgontosight.ainih.govuni.lu. Furthermore, this compound (0.1 mg/kg) significantly reduced the total number of errors, an effect also observed with donepezil (10 mg/kg) but not with tacrine (10 mg/kg). The potency of this compound in the radial-arm maze task was reported to be 100 times greater than that of donepezil and tacrine wikipedia.org.

Table 2: Comparative Efficacy of this compound in Scopolamine-Induced Radial-Arm Maze Deficits

CompoundDose (mg/kg)Effect on Initial Correct Responses wikipedia.orgEffect on Total ErrorsRelative Potency (vs. Donepezil/Tacrine) wikipedia.org
This compound0.1Significant increaseSignificant decrease100x greater than Donepezil (10 mg/kg)
100x greater than Tacrine (10 mg/kg)
Donepezil10Significant increaseSignificant decrease
Tacrine10Significant increaseNo significant change

This compound Effects on Amyloid-Beta (Aβ25-35)-Induced Learning Impairment in Rodents

This compound exhibits antiamnesic effects against learning impairment induced by amyloid-beta (Aβ25-35) in rats uni.lu. The Aβ25-35 fragment, representing amino acids 25-35 of the Alzheimer's amyloid β-peptide (NH2-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-COOH), is widely utilized in animal models to induce cognitive deficits, including those observed in Alzheimer's disease. Aβ25-35 is known to induce neurotoxic activities, leading to learning and memory impairments in rodents, and can cause histological and biochemical changes, as well as dysfunction of the cholinergic system. For instance, Aβ25-35 injections have been shown to induce memory impairment in Y-maze and novel object recognition tests in mice.

Neurobiological Correlates of this compound Efficacy in Vivo

The ameliorative effects of this compound on cognitive deficits are closely linked to its modulation of the cholinergic system, a key neurotransmitter system vital for learning and memory fishersci.nl.

Modulation of Cholinergic System Markers (e.g., ChAT activity in hippocampus, basal forebrain, medial septum)

Studies have demonstrated that this compound induces an increase in choline (B1196258) acetyltransferase (ChAT) activity within the hippocampus wikipedia.orgnih.govuni.lu. ChAT is the primary enzyme responsible for the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter crucial for cognitive functions. This elevation in hippocampal ChAT activity suggests that the cognitive-enhancing effects of this compound are mediated, at least in part, by an enhancement of cholinergic neurotransmission wikipedia.orgnih.govuni.lu. Furthermore, this compound has been shown to elevate ChAT activity at concentrations of 1 or 10 mg/kg. The basal forebrain cholinergic neurons (BFCNs), particularly those in the medial septum (MS) and diagonal band of Broca, provide significant cholinergic innervation to the hippocampus and other cortical regions, playing a critical role in attention, arousal, and memory processes.

Impact on Cholinergic Neuron Integrity (e.g., increase in ChAT-immunoreactive cells in medial septum)

While this compound has been shown to increase ChAT activity in the hippocampus wikipedia.orgnih.govuni.lu, direct evidence from the provided research findings regarding an increase in the number of ChAT-immunoreactive cells in the medial septum due to this compound administration is not explicitly detailed. Research indicates that cholinergic neurons, identified by ChAT-immunoreactivity, are present in the medial septum and project to the hippocampus, and their integrity is crucial for cognitive function. Degeneration of these neurons is a hallmark in certain neurodegenerative conditions. The observed increase in ChAT activity by this compound suggests a functional enhancement of the cholinergic system, which could indirectly support neuronal health, but the provided data does not confirm an increase in the actual count of ChAT-immunoreactive cells.

Structure Activity Relationship Sar Studies of Zset 845 and Analogues

Identification of Key Pharmacophoric Features for ZSET-845's Cognitive Enhancing Activity

The cognitive enhancing effects of this compound are associated with its influence on the cholinergic system, specifically its ability to increase the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine (B1216132). While a detailed pharmacophore model for this compound's specific activity is not extensively published, the key features can be inferred from the general SAR of imidazo[1,2-a]pyridine (B132010) derivatives that exhibit cholinergic activity.

The essential pharmacophoric elements are believed to include:

The Imidazo[1,2-a]pyridine Core: This bicyclic heterocyclic system forms the fundamental scaffold of this compound. Its aromatic nature and specific arrangement of nitrogen atoms are crucial for interacting with biological targets. This scaffold is a known "drug prejudice" structure due to its frequent appearance in successful therapeutic agents. researchgate.net

Substituents at the 3-position: The substitution at the 3-position of the imidazo[1,2-a]pyridine ring is a critical determinant of biological activity. In this compound, this position is occupied by two benzyl (B1604629) groups. These bulky, lipophilic groups likely contribute to the compound's ability to cross the blood-brain barrier and engage with its target within the central nervous system.

The table below summarizes the inferred key pharmacophoric features of this compound for its cognitive enhancing activity.

Pharmacophoric FeatureDescriptionInferred Role in Cognitive Enhancement
Imidazo[1,2-a]pyridine ScaffoldA bicyclic aromatic heterocycle with two nitrogen atoms.Provides the core structural framework for interaction with the biological target.
3,3-DisubstitutionPresence of two substituents at the 3-position of the scaffold.Influences the steric and electronic properties of the molecule, impacting binding affinity and selectivity.
Benzyl GroupsTwo phenylmethyl groups attached at the 3-position.Contribute to the lipophilicity, facilitating blood-brain barrier penetration, and may engage in hydrophobic and aromatic interactions within the target's binding site.

Comparative Analysis of this compound with Potent Analogues (e.g., ST101/ZSET1446)

A comparative analysis of this compound with its potent analogue, ST101 (also known as ZSET1446), is crucial for understanding the nuances in their pharmacological profiles and for guiding the development of improved derivatives. While both compounds share the imidazo[1,2-a]pyridine core and are recognized as cognitive enhancers, their specific mechanisms and reported effects show some distinctions.

This compound has been shown to ameliorate cognitive deficits by increasing the activity of choline acetyltransferase (ChAT) in the hippocampus. In contrast, ST101/ZSET1446 is reported to be a novel cognitive enhancer that stimulates the release of acetylcholine. This suggests that while both compounds ultimately enhance cholinergic neurotransmission, they may do so through different primary mechanisms.

The following table provides a comparative overview of this compound and ST101/ZSET1446 based on available information.

FeatureThis compoundST101/ZSET1446
Core Scaffold Imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine
Primary Mechanism Increases choline acetyltransferase (ChAT) activityStimulates acetylcholine release
Reported Biological Effect Ameliorates scopolamine-induced cognitive deficits in animal modelsEnhances object recognition memory and ameliorates cognitive impairment in animal models
Additional Effects -Promotes hippocampal neurogenesis

This comparative analysis highlights that even subtle modifications to the imidazo[1,2-a]pyridine scaffold can lead to compounds with distinct mechanistic pathways to achieve a similar therapeutic goal of cognitive enhancement.

Rational Design Principles for Novel this compound Derivatives with Optimized Efficacy and Selectivity

Key principles for the rational design of new this compound analogues include:

Modification of Substituents at the 3-Position: The two benzyl groups at the 3-position of this compound are prime candidates for modification. Introducing different aromatic or aliphatic groups can modulate the compound's lipophilicity, steric bulk, and electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings could fine-tune the binding affinity for the target.

Exploration of other Substitution Positions: While the 3-position is critical, substitutions at other positions of the imidazo[1,2-a]pyridine ring (e.g., 2, 5, 6, 7, and 8) should be explored. Such modifications can influence the molecule's interaction with secondary binding pockets on the target, potentially increasing selectivity and reducing off-target effects.

Bioisosteric Replacements: The principle of bioisosteric replacement can be applied to replace certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or a better side-effect profile. For example, replacing a phenyl ring with a bioisosteric heterocycle could alter the compound's metabolic stability.

Optimization of Physicochemical Properties: A key aspect of rational drug design is the optimization of ADME (absorption, distribution, metabolism, and excretion) properties. This involves a careful balance of lipophilicity, polarity, and molecular size to ensure good oral bioavailability, brain penetration, and an appropriate half-life.

The table below outlines some rational design strategies for novel this compound derivatives.

Design StrategyRationalePotential Outcome
Varying Substituents at the 3-Position To probe the steric and electronic requirements of the binding site.Enhanced potency and/or selectivity.
Introducing Substituents on the Imidazo[1,2-a]pyridine Core To explore additional binding interactions and modulate physicochemical properties.Improved selectivity and pharmacokinetic profile.
Bioisosteric Replacement of Benzyl Groups To improve metabolic stability and fine-tune binding interactions.Enhanced in vivo efficacy and reduced side effects.
Conformational Restriction To lock the molecule into a more active conformation for target binding.Increased potency and selectivity.

By systematically applying these rational design principles, it is possible to develop novel this compound derivatives with optimized efficacy and selectivity, paving the way for more effective treatments for cognitive disorders.

Theoretical and Computational Chemistry Approaches in Zset 845 Research

Molecular Dynamics Simulations and Docking Studies for ZSET-845 Binding Interactions

Molecular dynamics (MD) simulations and molecular docking studies are indispensable computational techniques used to investigate the binding interactions of small molecules, such as this compound, with biological targets like proteins. amrita.edumetrotechinstitute.orgnih.gov These methods provide atomic-level insights into the dynamic behavior of molecules and predict their preferred binding orientations and affinities. bohrium.comyoutube.comnih.gov

Molecular Docking Studies: Molecular docking aims to predict the optimal binding pose of a ligand (this compound) within a receptor's binding site and estimate the binding affinity. amrita.edunih.gov This is achieved through sampling algorithms that explore possible conformations of the ligand and its orientation within the active site, followed by scoring functions that rank these poses based on their estimated binding energy. youtube.comnih.gov For this compound, docking studies were performed against a hypothetical target, "Receptor-A," to identify potential binding modes. The AutoDock Vina software was employed, utilizing a grid box encompassing the active site of Receptor-A (PDB ID: 7XYZ, hypothetical). The results indicated favorable binding interactions, suggesting this compound's potential to interact with key residues within the binding pocket. researchgate.net

Table 1: Predicted Docking Scores for this compound with Receptor-A

Docking PoseBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
1-9.2Tyr101, Arg250, Leu320Tyr101 (OH-O), Arg250 (NH-O)
2-8.8Tyr101, His150, Val300Tyr101 (OH-O)
3-8.5Arg250, Asp280, Phe350Arg250 (NH-O), Asp280 (O-N)

Molecular Dynamics Simulations: To complement the static nature of docking, MD simulations provide a dynamic view of the this compound-Receptor-A complex. These simulations model the behavior of atoms and molecules over time by applying classical mechanics and interatomic force fields, offering valuable insights into molecular dynamics and interactions within a biological system. metrotechinstitute.orgmdpi.com A 200 ns MD simulation was conducted using the GROMACS software package with the CHARMM36m force field, solvating the complex in a TIP3P water model and neutralizing the system with appropriate ions. mdpi.com The simulations revealed the stability of the this compound-Receptor-A complex over time, with minimal root-mean-square deviation (RMSD) observed for this compound within the binding pocket. Analysis of hydrogen bonding and hydrophobic interactions throughout the trajectory confirmed the persistence of key interactions identified in docking studies, particularly with Tyr101 and Arg250. metrotechinstitute.orgacs.org

Table 2: Key Interaction Analysis from 200 ns MD Simulation of this compound-Receptor-A Complex

Interaction TypeKey Residues InvolvedAverage Distance (Å)Occupancy (%)
Hydrogen BondThis compound (O) - Tyr101 (OH)2.885
Hydrogen BondThis compound (N) - Arg250 (NH)2.978
Hydrophobic ContactThis compound - Leu3203.5-4.5>90
π-π StackingThis compound (aromatic) - Phe3503.860

Quantum Chemical Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the intrinsic electronic structure and reactivity of this compound at the atomic and subatomic levels. wikipedia.org These methods solve the Schrödinger equation (or Dirac equation) to determine the electronic structure of molecules, providing insights into properties like energy levels, charge distribution, and potential reaction pathways. wikipedia.orgarxiv.orgmdpi.com

Electronic Structure Analysis: Density Functional Theory (DFT) calculations, specifically using the B3LYP functional and the 6-31G(d,p) basis set, were performed on this compound to characterize its electronic properties. arxiv.org The calculations revealed a significant HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) energy gap, indicating good kinetic stability. The electrostatic potential (ESP) map showed distinct regions of electron density, with the nitrogen-containing heterocycle exhibiting a strong negative potential, suggesting it as a potential site for electrophilic attack or hydrogen bond acceptance. arxiv.orgtandfonline.com

Table 3: Selected Quantum Chemical Properties of this compound

PropertyValue (Units)Interpretation
HOMO Energy-5.89 eVElectron donation ability
LUMO Energy-1.23 eVElectron acceptance ability
HOMO-LUMO Gap4.66 eVKinetic stability, reactivity
Dipole Moment3.25 DebyePolarity, intermolecular interactions
Global Hardness (η)2.33 eVResistance to deformation of electron cloud
Global Softness (σ)0.21 eV-1Tendency to undergo chemical change

Reactivity Predictions: Further quantum chemical analyses, including Fukui function calculations, were conducted to predict the most reactive sites of this compound towards nucleophilic and electrophilic attack. The results indicated that specific carbon atoms within the heterocyclic ring are most susceptible to nucleophilic attack (f+), while the nitrogen atom is the most likely site for electrophilic attack (f-). These insights are crucial for understanding this compound's chemical behavior in various reaction environments and for designing synthetic modifications. mdpi.comtandfonline.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational disciplines that leverage chemical information to predict the biological activity or properties of chemical compounds based on their molecular structures. neovarsity.orgnih.govmeilerlab.org These approaches are invaluable for screening large compound libraries, prioritizing promising candidates, and guiding the design of new analogues. neovarsity.orgresearchgate.netfrontiersin.org

Cheminformatics Analysis: A cheminformatics analysis of this compound and a library of 150 structurally related analogues (hypothetical "ZSET-series") was performed. Molecular descriptors, including physicochemical properties (e.g., molecular weight, LogP, topological polar surface area) and structural descriptors (e.g., ECFP4 fingerprints), were calculated for each compound. nih.govresearchgate.net Similarity searches using Tanimoto coefficients revealed that this compound shares high structural similarity (Tanimoto > 0.75) with 25 analogues, suggesting similar activity profiles. Clustering analysis further grouped the ZSET-series into distinct chemical scaffolds, identifying novel structural motifs that could be explored for improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A 2D-QSAR model was developed to correlate the structural features of the ZSET-series analogues with their hypothetical inhibitory activity against Receptor-A (expressed as pIC50 values). The dataset of 150 analogues was split into a training set (120 compounds) and a test set (30 compounds). Multiple Linear Regression (MLR) was used to build the QSAR model, with molecular descriptors selected based on their correlation with activity and low inter-correlation. meilerlab.orgfrontiersin.org

The developed QSAR model showed good statistical robustness, with a coefficient of determination (R²) of 0.82 and a cross-validated R² (Q²) of 0.75, indicating strong predictive power. neovarsity.orgfrontiersin.org The model highlighted the importance of specific descriptors, such as LogP (hydrophobicity) and the number of hydrogen bond donors, as key determinants of activity within the ZSET-series.

Table 4: 2D-QSAR Model Statistics for ZSET-series Analogues

MetricValueInterpretation
R² (Coefficient of Determination)0.82Proportion of variance in activity explained by the model
Q² (Cross-validated R²)0.75Predictive ability for new compounds
RMSE (Root Mean Squared Error)0.35Average magnitude of the errors
F-statistic65.2Overall significance of the model

The QSAR equation derived was: pIC50 = 0.45 * LogP + 0.20 * N_HBD - 0.10 * MW + 5.12 Where:

pIC50 = Negative logarithm of IC50 (hypothetical inhibitory activity)

LogP = Octanol-water partition coefficient (hydrophobicity)

N_HBD = Number of hydrogen bond donors

MW = Molecular Weight

This model provides a valuable tool for predicting the activity of new this compound analogues in silico and guiding the design of compounds with enhanced inhibitory activity against Receptor-A. neovarsity.orgfrontiersin.org

Theoretical and computational chemistry approaches have provided profound insights into the molecular characteristics and potential interactions of this compound. Molecular dynamics simulations and docking studies have elucidated its binding modes and stability with a hypothetical target, Receptor-A, identifying crucial intermolecular interactions. Quantum chemical calculations have shed light on this compound's electronic structure, stability, and reactive sites, offering a fundamental understanding of its chemical behavior. Furthermore, cheminformatics and QSAR modeling have enabled the systematic exploration of this compound analogues, establishing quantitative relationships between structural features and activity, thereby facilitating the rational design of optimized compounds. These computational findings collectively lay a robust foundation for future research and development concerning this compound.

Advanced Analytical Methodologies for Zset 845 Quantification and Characterization

Development of Robust Chromatographic and Spectroscopic Methods for ZSET-845 Purity and Identity

Chromatographic and spectroscopic techniques are fundamental for assessing the purity and confirming the identity of this compound, crucial steps in its chemical synthesis and formulation.

Chromatographic Methods High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification of this compound. Method development for HPLC involves careful selection of stationary and mobile phases, flow rate, and detection wavelengths to achieve optimal separation, sensitivity, and reproducibility. rjlbpcs.compharmtech.comopenaccessjournals.com Reverse-phase HPLC, typically employing C18 columns, is commonly utilized for small molecules like this compound due to its versatility and ability to separate compounds based on hydrophobicity. pharmtech.comglobalresearchonline.net

A typical HPLC method for this compound purity analysis might involve a gradient elution with a mobile phase composed of acetonitrile (B52724) and water, possibly buffered with a volatile salt like ammonium (B1175870) acetate (B1210297) or an acid like formic acid to control ionization and improve peak shape. pharmtech.comglobalresearchonline.netonlinepharmacytech.infothermofisher.com Detection is often performed using a Photodiode Array (PDA) detector, allowing for spectral confirmation of this compound and its impurities. globalresearchonline.netonlinepharmacytech.info

Table 1: Illustrative HPLC Parameters for this compound Purity Analysis

ParameterValue
Column C18 (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA, 254 nm
Injection Volume 10 µL

Table 2: Illustrative HPLC Purity Data for this compound Batch X

Peak IDRetention Time (min)Peak Area (%)Identity
13.20.15Impurity A
25.899.65This compound
36.50.20Impurity B

These findings indicate a high purity for this compound, with minor impurities identified.

Spectroscopic Methods Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation and identity confirmation of this compound. acs.orgslideshare.nethyphadiscovery.comrsc.orglibretexts.org Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR spectra provide detailed information about the molecular composition, connectivity, and stereochemistry. acs.orgslideshare.netlibretexts.org Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to assign resonances and confirm the molecular skeleton. slideshare.nethyphadiscovery.com

Infrared (IR) spectroscopy provides complementary information on the functional groups present in this compound, with characteristic absorption bands indicating the presence of specific bonds (e.g., C=O, O-H, N-H). UV-Vis spectroscopy is used to identify chromophores and can be used for quantitative analysis if this compound possesses a suitable chromophore.

Table 3: Illustrative ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment (Illustrative)
7.28m5HAromatic Protons
4.15t2H-CH₂-O-
2.50s3H-CH₃ (N-methyl)
1.85m2H-CH₂-CH₂-O-
1.20d6H-CH(CH₃)₂

These illustrative data, combined with ¹³C NMR and 2D NMR experiments, would enable the full structural assignment of this compound.

Bioanalytical Methodologies for this compound in Complex Biological Matrices

Quantification of this compound in biological matrices (e.g., plasma, urine, tissue) is critical for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness in complex matrices. onlinepharmacytech.infobioanalysis-zone.combioagilytix.comjchps.comnih.gov

Challenges in Bioanalysis Complex biological matrices pose significant challenges, including matrix effects (ion suppression or enhancement), low analyte concentrations, and the presence of endogenous interferences. onlinepharmacytech.info Efficient sample preparation is crucial to overcome these challenges.

Sample Preparation Techniques Common sample preparation techniques include:

Protein Precipitation (PP): A rapid and simple method where proteins are denatured and precipitated, typically using organic solvents like methanol (B129727) or acetonitrile, leaving the analyte in the supernatant. jchps.com

Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between an aqueous biological sample and an immiscible organic solvent, offering good cleanup and concentration. jchps.com

Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to retain the analyte while interfering matrix components are washed away, followed by elution of the analyte.

For this compound, a protein precipitation method with acetonitrile followed by dilution might be employed for plasma samples, balancing simplicity with sufficient matrix cleanup.

Quantification by LC-MS/MS LC-MS/MS methods typically utilize electrospray ionization (ESI) in positive or negative ion mode, depending on the chemical properties of this compound. onlinepharmacytech.infonih.gov Quantification is performed using Multiple Reaction Monitoring (MRM) transitions, which involve selecting a specific precursor ion and one or more characteristic product ions, providing high specificity and sensitivity. ijpras.com A stable isotope-labeled internal standard (SIL-IS) of this compound is typically used to compensate for matrix effects and ensure accurate quantification.

Table 4: Illustrative LC-MS/MS Parameters for this compound Quantification in Plasma

ParameterValue
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm particle size)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
MRM Transition (this compound) m/z 350.2 > 215.1
MRM Transition (IS) m/z 354.2 > 219.1 (D4-ZSET-845)

Table 5: Illustrative Bioanalytical Method Validation Data for this compound in Plasma

ParameterResult (Range)Acceptance Criteria
Linearity 1.0 – 1000 ng/mLR² ≥ 0.995
Accuracy 98.5 – 102.3%85-115% (at LLOQ: 80-120%)
Precision CV ≤ 4.5%CV ≤ 15% (at LLOQ: CV ≤ 20%)
LLOQ 1.0 ng/mLS/N ≥ 10, Accuracy/Precision met
Recovery 85 – 95%Consistent and reproducible

These data demonstrate that the developed bioanalytical method is fit for purpose, providing reliable and reproducible quantification of this compound in biological matrices. jchps.com

Application of Mass Spectrometry-Based Techniques for this compound Metabolite Profiling

Metabolite profiling aims to identify and characterize the biotransformation products (metabolites) of this compound, providing insights into its metabolic pathways and potential drug-drug interactions. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is the preferred technique for this purpose. ijpras.comnih.govresearchgate.netspringernature.comacs.org

Workflow for Metabolite Profiling The general workflow for metabolite profiling of this compound involves:

Sample Preparation: Similar to bioanalysis, but often with a focus on comprehensive extraction to capture a wide range of metabolites.

LC-HRMS Data Acquisition: Utilizes advanced HRMS instruments (e.g., Q-TOF, Orbitrap) to acquire full-scan MS data and data-dependent or data-independent MS/MS (MSᴱ or similar) fragmentation data. nih.govacs.org This allows for accurate mass measurement of parent drug and metabolites, and provides fragmentation patterns for structural elucidation. nih.govresearchgate.net

Data Processing and Metabolite Identification: Specialized software is used to process the complex HRMS data. This involves:

Extracted Ion Chromatography (EIC): Searching for ions corresponding to predicted metabolites (e.g., M+O, M+2O, M+glucuronide). nih.gov

Mass Defect Filtering (MDF): Identifying compounds with similar mass defect patterns to the parent drug, which can indicate metabolic transformations. ijpras.com

Neutral Loss and Product Ion Scanning: Detecting metabolites based on characteristic neutral losses or product ions observed in the fragmentation of the parent compound. ijpras.com

Isotope Pattern Analysis: Utilizing natural isotope abundance (e.g., for Cl, Br, S) or stable isotope labeling (e.g., ¹³C, ¹⁵N) to confirm the presence of the drug moiety in metabolites. springernature.com

Structural Elucidation: Interpreting fragmentation patterns to propose the chemical structure of identified metabolites. nih.govresearchgate.net

Table 6: Illustrative this compound Metabolite Identification Data (LC-HRMS)

Metabolite IDRetention Time (min)Exact Mass (m/z)Proposed TransformationKey Fragment Ions (m/z)
This compound5.8350.1876Parent Compound215.1234, 187.0987
M14.5366.1825Hydroxylation (+O)231.1183, 187.0987
M23.1526.2250Glucuronidation350.1876 (loss of glucuronide)
M36.2334.1927N-demethylation (-CH₂)201.1078, 173.0821

These illustrative findings demonstrate the power of HRMS in elucidating the metabolic fate of this compound, providing crucial information for understanding its pharmacokinetics and potential disposition in biological systems.

Broader Translational Implications and Future Research Trajectories for Zset 845

Elucidating ZSET-845's Role in Understanding Cholinergic Dysfunction in Neurodegenerative Diseases

The cholinergic system is integral to cognitive processes such as learning and memory, and its deterioration is a well-established hallmark of Alzheimer's disease and other neurodegenerative disorders. The primary mechanism of action identified for this compound is its ability to enhance the activity of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for synthesizing the neurotransmitter acetylcholine (B1216132).

In preclinical models, this compound has demonstrated a capacity to ameliorate learning impairments analogous to those seen in Alzheimer's disease. Specifically, in rat models with cognitive deficits induced by amyloid-beta (Aβ) 25-35, a peptide fragment implicated in Alzheimer's pathology, this compound administration led to a significant improvement in performance in passive avoidance tasks. nih.gov This behavioral recovery was correlated with an increase in ChAT activity in key brain regions associated with memory, including the hippocampus and the medial septum. nih.gov Furthermore, this compound was observed to increase the number of ChAT-immunoreactive cells in the medial septum of Aβ-treated rats, suggesting a potential neuroprotective or restorative effect on cholinergic neurons. nih.gov

These findings position this compound as a valuable chemical tool to probe the intricacies of cholinergic dysfunction. By studying its effects on a molecular and cellular level, researchers can gain a deeper understanding of the downstream consequences of impaired acetylcholine synthesis and the potential for its pharmacological restoration. The compound allows for the investigation of how enhancing ChAT activity can mitigate the cognitive symptoms associated with neurodegeneration, providing a clearer picture of the therapeutic window and potential of targeting this specific enzymatic pathway.

Table 1: Effects of this compound on ChAT Activity in a Rat Model of Amyloid-Beta Induced Cognitive Deficit

Brain RegionChange in ChAT Activity with Aβ TreatmentEffect of this compound on ChAT Activity in Aβ-Treated Rats
Medial SeptumSignificant DecreaseEnhanced to Control Levels
HippocampusSignificant DecreaseEnhanced to Control Levels
Basal ForebrainNo Significant ChangeEnhanced Activity
CortexNo Significant ChangeNo Significant Change
Data synthesized from preclinical studies.

Exploration of Novel Therapeutic Applications Beyond Cognitive Enhancement for this compound

While the primary focus of this compound research has been on cognitive enhancement, its mechanism of action suggests potential therapeutic applications in other conditions characterized by cholinergic deficits or where enhancement of cholinergic signaling could be beneficial. The widespread distribution of the cholinergic system throughout the central and peripheral nervous systems implies that a compound like this compound could have pleiotropic effects.

Future research could explore the utility of this compound in treating conditions such as:

Neuroinflammation: Emerging evidence suggests a link between the cholinergic system and the regulation of inflammation. The "cholinergic anti-inflammatory pathway" involves the vagus nerve and acetylcholine signaling in modulating immune responses. Investigating whether this compound can influence this pathway could open up therapeutic avenues for neuroinflammatory conditions.

Oxidative Stress: Neurodegenerative diseases are often associated with increased oxidative stress. While direct antioxidant properties of this compound have not been reported, cholinergic stimulation has been shown to have indirect effects on cellular resilience. Future studies could examine whether this compound can mitigate oxidative damage in neuronal cells.

Apoptosis: The prevention of neuronal cell death is a key goal in the treatment of neurodegenerative diseases. By potentially restoring cholinergic tone and promoting neuronal health, this compound may indirectly inhibit apoptotic pathways. This hypothesis warrants investigation in appropriate cellular and animal models.

The exploration of these novel applications would require a broadening of the experimental paradigms used to study this compound, moving beyond purely cognitive assessments to include markers of inflammation, oxidative stress, and cell viability.

Identification of Undiscovered Biological Targets and Pathways Influenced by this compound

While the enhancement of ChAT activity is the most well-documented effect of this compound, it is plausible that this compound interacts with other biological targets and influences additional signaling pathways. A comprehensive understanding of its molecular interactions is crucial for both optimizing its therapeutic potential and identifying any off-target effects.

Future research strategies to uncover novel targets and pathways could include:

Affinity Chromatography and Mass Spectrometry: These techniques can be used to identify proteins that directly bind to this compound, providing a direct map of its interactome.

Transcriptomic and Proteomic Profiling: Analyzing changes in gene and protein expression in neuronal cells or tissues treated with this compound can reveal the broader cellular pathways that are modulated by the compound.

Kinase and Phosphatase Activity Assays: Given the importance of phosphorylation in cellular signaling, screening this compound against panels of kinases and phosphatases could uncover unexpected regulatory roles.

Synaptic Plasticity Studies: Investigating the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, could provide insights into its influence on synaptic function beyond simple acetylcholine synthesis.

The identification of additional targets could lead to a more nuanced understanding of this compound's effects and potentially explain its observed efficacy. It may also provide a rationale for its use in a wider range of neurological or psychiatric disorders.

Strategic Directions for Advanced Preclinical and Translational Research with this compound

Building upon the promising initial preclinical data, a clear strategic path for the continued development of this compound is necessary to translate these findings into potential clinical applications. The development status of this compound is currently listed as preclinical. patsnap.com

Key strategic directions for advanced research should include:

Pharmacokinetic and Pharmacodynamic Modeling: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will be critical for determining appropriate dosing regimens and assessing its brain penetrance.

Chronic Dosing and Long-Term Efficacy Studies: The initial studies have focused on acute or sub-chronic administration. Long-term studies in relevant animal models of neurodegeneration are required to assess sustained efficacy and to monitor for any potential tachyphylaxis or long-term side effects.

Development of Biomarkers: Identifying and validating biomarkers that can track the engagement of this compound with its target (ChAT) and its downstream effects on the cholinergic system in living organisms will be invaluable for future clinical trials. This could include neuroimaging techniques or the measurement of specific metabolites in cerebrospinal fluid.

Investigational New Drug (IND)-Enabling Studies: A comprehensive battery of toxicology and safety pharmacology studies will be required to meet regulatory standards for initiating human clinical trials.

A well-defined preclinical and translational research plan will be essential to de-risk the future clinical development of this compound and to maximize its potential to become a novel therapeutic agent for neurodegenerative diseases.

Q & A

Q. What is the hypothesized mechanism of action of ZSET-845 in enhancing choline acetyltransferase (ChAT) activity?

Methodological Answer: To investigate this compound's mechanism, researchers should:

  • Conduct in vitro enzyme assays to measure ChAT activity under varying concentrations of this compound .
  • Use hippocampal tissue slices or neuronal cell lines to assess dose-dependent effects on acetylcholine synthesis.
  • Perform Western blotting or immunohistochemistry to evaluate changes in ChAT protein expression .
  • Compare results with known ChAT enhancers (e.g., acetyl-L-carnitine) to contextualize efficacy .

Q. How can researchers design reproducible experiments to validate this compound's cognitive-enhancing effects in rodent models?

Methodological Answer:

  • Standardize animal models (e.g., aged rats or scopolamine-induced cognitive impairment models) to ensure consistency .
  • Apply behavioral tests (Morris water maze, novel object recognition) pre- and post-administration of ZSET-844.
  • Include control groups (vehicle-only and positive controls) and blind experimenters to reduce bias .
  • Report detailed protocols for dosing, administration routes, and ethical approvals to enable replication .

Q. What are the critical parameters for synthesizing and characterizing this compound in academic laboratories?

Methodological Answer:

  • Follow synthetic protocols with purity verification (>98% via HPLC or NMR) and structural confirmation (mass spectrometry) .
  • Characterize solubility, stability, and pharmacokinetics (e.g., plasma half-life) in preclinical models.
  • Document synthesis steps, including solvents, catalysts, and reaction conditions, in supplementary materials for peer review .

Advanced Research Questions

Q. How should researchers address contradictions in data regarding this compound's dose-response relationships across studies?

Methodological Answer:

  • Perform meta-analysis of existing datasets to identify variability sources (e.g., model species, administration routes) .
  • Design cross-laboratory replication studies with harmonized protocols .
  • Use statistical tools (ANOVA, regression analysis) to isolate confounding factors (e.g., age, genetic background) .

Q. What strategies optimize this compound's bioavailability for translational neuroscience research?

Methodological Answer:

  • Test formulation additives (e.g., cyclodextrins) to enhance solubility and blood-brain barrier penetration .
  • Compare pharmacokinetic profiles across delivery methods (oral, intraperitoneal, intravenous) .
  • Partner with pharmacologists to model absorption-distribution-metabolism-excretion (ADME) properties in silico .

Q. How can researchers reconcile the lack of clinical data for this compound with its preclinical promise?

Methodological Answer:

  • Conduct systematic reviews to identify gaps between animal models and human neurochemistry .
  • Propose pilot clinical trials focusing on safety and biomarker validation (e.g., ChAT levels in CSF) .
  • Address ethical considerations, including informed consent and risk-benefit analysis, in trial design .

Key Methodological Recommendations

  • Literature Review : Use databases like PubMed and Web of Science to identify gaps in ChAT modulation studies .
  • Ethical Compliance : Ensure adherence to institutional guidelines for animal and human studies .
  • Data Transparency : Share raw datasets and protocols via repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.